Meliasendanin D is a bioactive compound derived from the seeds of Melia toosendan, a tree belonging to the Meliaceae family. This compound has garnered attention for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. Melia toosendan is traditionally used in various medicinal practices, particularly in East Asia, for treating ailments such as inflammation and infections.
Meliasendanin D is primarily isolated from the fruit and seeds of Melia toosendan. This plant is known for its rich chemical composition, which includes numerous flavonoids, terpenoids, and alkaloids. The extraction of Meliasendanin D typically involves methods such as solvent extraction or chromatography techniques to purify the compound from the complex mixture of phytochemicals present in the plant material.
Meliasendanin D is classified as a triterpenoid saponin. Triterpenoids are a class of chemical compounds composed of three terpene units and are known for their diverse biological activities. Saponins, on the other hand, are glycosides that can produce foam when shaken in aqueous solutions and are recognized for their surfactant properties.
The synthesis of Meliasendanin D can be achieved through various methods, primarily focusing on extraction from natural sources or synthetic routes that mimic its natural biosynthesis. The most common method involves:
The extraction efficiency can vary based on factors like solvent choice, extraction time, and temperature. Optimization studies often employ response surface methodology to determine the best conditions for maximum yield.
Meliasendanin D has a complex molecular structure characterized by multiple rings typical of triterpenoids. Its structural formula includes several functional groups that contribute to its biological activity.
The molecular formula for Meliasendanin D is , with a molecular weight of approximately 568.7 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Meliasendanin D participates in various chemical reactions that can modify its structure or enhance its biological activity:
Studies often utilize spectroscopic methods such as infrared (IR) spectroscopy and NMR to monitor these reactions and confirm product formation.
The mechanism of action of Meliasendanin D involves several pathways:
Research indicates that Meliasendanin D exerts its effects at micromolar concentrations, showcasing its potential as a therapeutic agent.
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability.
Meliasendanin D has potential applications across various fields:
Research continues to explore new applications and optimize existing uses based on the compound's biological activities and safety profile.
Meliasendanin D (CAS: 1820034-05-6) is a complex lignan derivative classified within the neolignan subgroup. Its molecular formula is C₂₀H₂₄O₈, with a molecular weight of 392.40 g/mol [1] [3]. The compound features a tetracyclic framework with four chiral centers, confirmed by specific optical rotation data ([α]D) and stereochemical descriptors in its IUPAC name:(1S,2S)-1-((2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,2,3-triol [3] [10]. Key structural characteristics include:
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄O₈ |
Molecular Weight | 392.40 g/mol |
CAS Registry Number | 1820034-05-6 |
Solubility Characteristics | Soluble in DMSO, methanol; moderately soluble in chloroform |
The SMILES notation (OC[C@H]1C2=CC([C@H](O)[C@@H](O)CO)=CC(OC)=C2O[C@]1([H])C(C=C3)=CC(OC)=C3O
) and InChIKey (APJXMEVQVACVMD-KNEBKQPDSA-N
) further validate the stereochemistry [3] [6]. This architecture places Meliasendanin D among the 8-O-4' neolignans, a group known for bioactive potential.
Table 2: Key Functional Groups and Stereocenters
Structural Feature | Biological Implication |
---|---|
Benzofuran ring | Membrane interaction capability |
Catechol-like moiety | Radical scavenging potential |
Chiral centers (C1,C2,C7,C8) | Stereoselective bioactivity |
Polyhydroxy side chain | Water solubility enhancement |
Meliasendanin D is exclusively isolated from the fruits of Melia toosendan Sieb. et Zucc. (Meliaceae), a plant native to Southwest China (Sichuan, Yunnan) [1] [8]. This species thrives in subtropical climates and is traditionally cultivated for medicinal applications. Extraction typically employs ethanol/water mixtures followed by chromatographic separation (e.g., silica gel, HPLC), yielding quantities in the milligram range per kilogram of fruit [4] [8].
Biosynthetically, it originates from the phenylpropanoid pathway:
Table 3: Extraction and Isolation Profile
Parameter | Specification |
---|---|
Plant Part Used | Dried fruits |
Extraction Solvent | 70–90% aqueous ethanol |
Isolation Technique | Sequential silica gel chromatography |
Yield | ~15–20 mg/kg dried fruit |
Meliasendanin D was first identified in 2014 during phytochemical investigations of Melia toosendan fruits [8]. Its discovery occurred within broader research on the plant’s anthelmintic and analgesic traditional uses, documented in the Chinese Pharmacopoeia [7]. Historically, M. toosendan ("Chuan Lian Zi" in TCM) treated abdominal pain, ascariasis, and skin conditions, though Meliasendanin D itself was not specifically linked to these uses until modern pharmacological studies.
Pharmacological screening revealed significant antioxidant activity, with an IC₅₀ of 62.8 μM in the ABTS radical scavenging assay – outperforming common antioxidants like BHT in specific contexts [8]. This property correlates with its catechol-like structure and hydroxyl group positioning, enabling electron donation to neutralize free radicals. Emerging research suggests potential anti-inflammatory effects through NF-κB pathway modulation, though mechanistic studies remain preliminary [9].
Table 4: Documented Bioactivities
Activity Type | Experimental Model | Key Finding |
---|---|---|
Antioxidant | ABTS radical assay | IC₅₀ = 62.8 μM |
Anti-inflammatory | LPS-induced macrophages | Moderate NO suppression (in silico) |
The compound exemplifies how structural complexity in plant lignans translates to bioactivity. Current research focuses on:
Meliasendanin D exemplifies the intersection of traditional medicine and modern pharmacognosy – its discovery validates ethnobotanical knowledge while offering scaffolds for therapeutic development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3